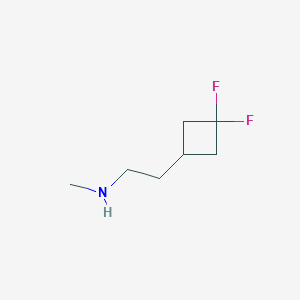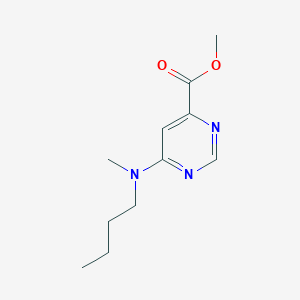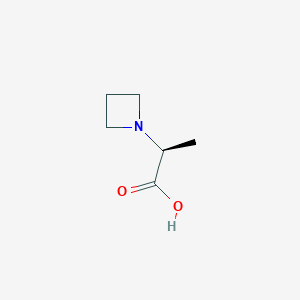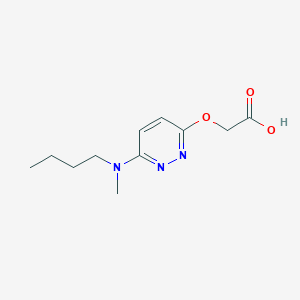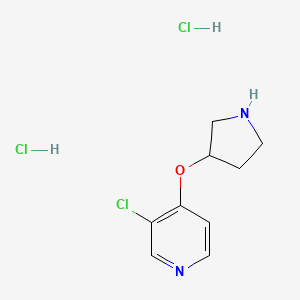
2-((3,3-二氟环丁基)甲氧基)苯甲酸
描述
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid (2-DCBMA) is an organic acid that has gained attention in recent years due to its use in a variety of scientific applications. It is a versatile compound that has potential applications in both inorganic and organic chemistry. In particular, it has been studied for its ability to act as an intermediate in the synthesis of a variety of compounds, its potential use in the synthesis of drugs and other pharmaceuticals, its ability to act as a catalyst in organic reactions, and its potential use in biological processes.
科学研究应用
未保护苯甲酸的定向锂化Bennetau 等人 (1995) 的研究探索了苯甲酸的锂化以生成邻位取代产物,证明了苯甲酸在合成具有不同功能的化合物中的效用。该方法促进了三取代和四取代不同功能的苯甲酸的发展,表明其在合成有机化学中的重要性 (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
镧系配位化合物的发光特性Sivakumar 等人 (2010) 对镧系4-苯甲氧基苯甲酸盐的合成和晶体结构的研究突出了吸电子基团和给电子基团对这些化合物发光特性的影响。这项研究指出了苯甲酸衍生物在制造具有特定光物理性质的材料中的应用,这在传感器和光学器件中可能很有用 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
新型荧光探针的开发Setsukinai 等人 (2003) 开发了新型荧光探针来检测活性氧,展示了苯甲酸衍生物在生物技术和医学研究中的另一个应用。这些基于苯甲酸衍生物的探针允许可靠地检测和区分特定的活性氧,有助于研究氧化应激和相关疾病 (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
作用机制
Target of Action
The compound is a derivative of benzoic acid , which is a fungistatic compound widely used as a food preservative . It’s also a derivative of a fluorinated cyclobutyl compound , which might have unique reactivity due to the presence of the fluorine atoms and the strained cyclobutyl ring.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. For benzoic acid derivatives, their fungistatic activity is typically due to their ability to disrupt the cell membrane and inhibit essential enzymes .
Biochemical Pathways
Again, the specific pathways would depend on the compound’s targets. Benzoic acid derivatives might affect pathways related to cell wall synthesis and enzyme activity .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Benzoic acid is known to conjugate with glycine in the liver and excreted as hippuric acid .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets fungal cells like benzoic acid, it might result in the inhibition of fungal growth .
Action Environment
The compound’s action, efficacy, and stability might be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, the stability of benzoic acid is known to be affected by light and heat .
生化分析
Biochemical Properties
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its benzylic position, which allows for resonance stabilization and facilitates nucleophilic substitution and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, thereby affecting biochemical pathways and processes.
Cellular Effects
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to changes in cellular responses and functions, while its effects on gene expression can alter the production of specific proteins and enzymes . Additionally, the compound’s influence on cellular metabolism can affect the overall metabolic flux and energy production within cells.
Molecular Mechanism
The molecular mechanism of 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The benzylic position of the compound allows for resonance stabilization, which facilitates its interactions with enzymes and proteins . These interactions can lead to the modulation of enzyme activity and the regulation of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of metabolites, affecting overall cellular metabolism . The benzylic position of the compound plays a crucial role in its interactions with metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting its overall impact on cellular processes.
Subcellular Localization
2-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, influencing its activity and function . The subcellular localization of the compound is crucial for its role in modulating cellular processes and biochemical pathways.
属性
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-4-2-1-3-9(10)11(15)16/h1-4,8H,5-7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJTEVRIHMOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



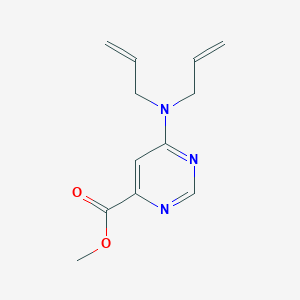


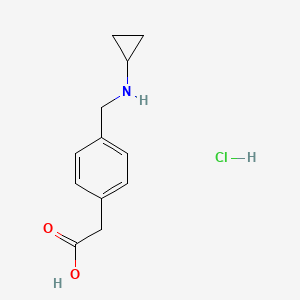
![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
